

# Avelumab vs. Durvalumab: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CypD-IN-29 |           |
| Cat. No.:            | B606901    | Get Quote |

In the rapidly evolving landscape of cancer immunotherapy, the anti-PD-L1 checkpoint inhibitors avelumab (Bavencio®) and durvalumab (Imfinzi®) have emerged as critical therapeutic options for a range of malignancies. While both monoclonal antibodies target the programmed death-ligand 1 (PD-L1), subtle differences in their molecular structure, mechanism of action, and clinical applications are of significant interest to the scientific and drug development community. This guide provides an objective comparison of their clinical outcomes, supported by experimental data, to inform ongoing research and development.

#### **Mechanism of Action: A Tale of Two Antibodies**

Both avelumab and durvalumab function by blocking the interaction between PD-L1, a transmembrane protein often overexpressed on tumor cells, and its receptors, PD-1 and CD80, on activated T cells.[1][2] This blockade effectively releases the "brakes" on the anti-tumor immune response, allowing cytotoxic T cells to recognize and eliminate cancer cells.

A key distinguishing feature lies in their Fc (fragment crystallizable) region. Avelumab, a fully human IgG1 monoclonal antibody, possesses a native Fc region.[2][3] This allows it to engage with Fc receptors on immune effector cells, such as natural killer (NK) cells, potentially inducing antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells.[2][3][4] In contrast, durvalumab, a human IgG1κ monoclonal antibody, has been engineered to not mediate ADCC. [5]





Click to download full resolution via product page

Figure 1. Comparative Mechanism of Action of Avelumab and Durvalumab.

### **Clinical Efficacy in Key Indications**

A direct head-to-head comparison of avelumab and durvalumab in a single clinical trial is not available. Therefore, this comparison is based on data from their respective landmark clinical trials in non-small cell lung cancer (NSCLC) and urothelial carcinoma (UC).

### **Non-Small Cell Lung Cancer (NSCLC)**

Durvalumab has established a significant role in the treatment of unresectable, Stage III NSCLC. The pivotal PACIFIC trial demonstrated a substantial improvement in overall survival (OS) and progression-free survival (PFS) with durvalumab as consolidation therapy after chemoradiotherapy.

Avelumab was investigated in patients with platinum-treated advanced NSCLC in the JAVELIN Lung 200 trial. The trial did not meet its primary endpoint of improving OS compared to docetaxel in the PD-L1-positive population.[2][6] However, a favorable safety profile was noted. [6]



| Clinical<br>Trial   | Drug           | Indicatio<br>n                                                                  | Treatme<br>nt Arm | Control<br>Arm | Median<br>OS   | Median<br>PFS   | Objectiv e Respons e Rate (ORR) |
|---------------------|----------------|---------------------------------------------------------------------------------|-------------------|----------------|----------------|-----------------|---------------------------------|
| PACIFIC             | Durvalum<br>ab | Stage III,<br>unresect<br>able<br>NSCLC<br>(post-<br>chemora<br>diotherap<br>y) | Durvalum<br>ab    | Placebo        | 47.5<br>months | 16.9<br>months  | 28.4%                           |
| JAVELIN<br>Lung 200 | Aveluma<br>b   | Platinum-<br>treated,<br>PD-L1+<br>advance<br>d NSCLC                           | Aveluma<br>b      | Docetaxe<br>I  | 11.4<br>months | Not<br>Reported | Not<br>Reported                 |

Table 1: Comparison of Clinical Outcomes in Non-Small Cell Lung Cancer.

# **Urothelial Carcinoma (UC)**

In the setting of advanced or metastatic urothelial carcinoma, avelumab has become a standard of care as a first-line maintenance therapy for patients who have not progressed on platinum-based chemotherapy, based on the results of the JAVELIN Bladder 100 trial.

Durvalumab has also shown clinical activity in urothelial carcinoma. A phase I/II study demonstrated meaningful clinical activity, particularly in patients with PD-L1-positive tumors.[1] However, the phase III DANUBE trial, which evaluated durvalumab as a first-line treatment, did not meet its primary endpoint of improving OS compared to chemotherapy.[7]



| Clinical<br>Trial         | Drug           | Indicatio<br>n                                           | Treatme<br>nt Arm  | Control<br>Arm   | Median<br>OS   | Median<br>PFS   | Objectiv e Respons e Rate (ORR)        |
|---------------------------|----------------|----------------------------------------------------------|--------------------|------------------|----------------|-----------------|----------------------------------------|
| JAVELIN<br>Bladder<br>100 | Aveluma<br>b   | 1L Maintena nce in advance d UC (post- chemoth erapy)    | Aveluma<br>b + BSC | BSC<br>alone     | 23.8<br>months | 5.5<br>months   | Not Applicabl e (Mainten ance Setting) |
| Phase I/II<br>Study       | Durvalum<br>ab | Previousl<br>y treated<br>advance<br>d/metast<br>atic UC | Durvalum<br>ab     | Single<br>Arm    | 18.2<br>months | 1.5<br>months   | 17.8%                                  |
| DANUBE<br>(PD-L1<br>high) | Durvalum<br>ab | 1L<br>advance<br>d/metast<br>atic UC                     | Durvalum<br>ab     | Chemoth<br>erapy | 14.4<br>months | Not<br>Reported | Not<br>Reported                        |

Table 2: Comparison of Clinical Outcomes in Urothelial Carcinoma. BSC = Best Supportive Care.

# **Safety and Tolerability**

Both avelumab and durvalumab exhibit a safety profile consistent with the anti-PD-1/PD-L1 class of agents, with immune-related adverse events (irAEs) being the most common. Pooled analyses of avelumab trials have shown it to be generally well-tolerated.[4][5] Infusion-related reactions are a notable adverse event with avelumab.[5]



| Adverse Event (Grade 3-4)  | Avelumab (JAVELIN Bladder 100)                           | Durvalumab (PACIFIC) |
|----------------------------|----------------------------------------------------------|----------------------|
| Any Treatment-Related AE   | 47.4%                                                    | 29.9%                |
| Immune-Related AEs         | Not specifically reported as<br>Grade 3-4 in this format | 3.4% (Pneumonitis)   |
| Pneumonitis                | Not specifically reported as<br>Grade 3-4 in this format | 3.4%                 |
| Discontinuation due to AEs | 11.9%                                                    | 15.4%                |

Table 3: Comparison of Grade 3-4 Adverse Events in Pivotal Trials.

# **Experimental Protocols JAVELIN Bladder 100 (Avelumab)**

- Study Design: A phase 3, multicenter, multinational, randomized, open-label, parallel-arm study.[8][9]
- Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma whose disease had not progressed after 4-6 cycles of first-line platinumcontaining chemotherapy.[9]
- Intervention: Patients were randomized 1:1 to receive either avelumab (10 mg/kg intravenously every 2 weeks) plus best supportive care (BSC) or BSC alone.[10]
- Primary Endpoint: Overall survival.[9]





Click to download full resolution via product page

Figure 2. JAVELIN Bladder 100 Experimental Workflow.

## **PACIFIC (Durvalumab)**

- Study Design: A phase 3, randomized, double-blind, placebo-controlled, multicenter, international trial.[11]
- Patient Population: Patients with Stage III, locally advanced, unresectable NSCLC who had not progressed following platinum-based chemotherapy concurrent with radiation therapy.
   [12]
- Intervention: Patients were randomized 2:1 to receive either durvalumab (10 mg/kg intravenously every 2 weeks) or placebo for up to 12 months.[13]
- Primary Endpoints: Progression-free survival and overall survival.[13]





Click to download full resolution via product page

Figure 3. PACIFIC Trial Experimental Workflow.

#### Conclusion

Avelumab and durvalumab are both effective anti-PD-L1 immunotherapies with distinct clinical profiles. Avelumab's unique potential to induce ADCC and its proven efficacy as a first-line maintenance therapy in urothelial carcinoma are key differentiators. Durvalumab has set a new standard of care in Stage III NSCLC with its robust survival benefit as a consolidation therapy. The choice between these agents is currently dictated by their specific approved indications. For researchers and drug development professionals, the divergent clinical outcomes in certain indications, despite a shared primary target, underscore the importance of subtle mechanistic differences and optimal clinical trial design in harnessing the full potential of immunotherapy. Further research into biomarkers and combination strategies will continue to refine the application of these important therapeutic agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. Imfinzi (Durvalumab) a New PD-L1 Inhibitor Approved for the Treatment of Advanced or Metastatic Urothelial Cancer [theoncologynurse.com]
- 4. Safety profile of avelumab in patients with advanced solid tumors: A pooled analysis of data from the phase 1 JAVELIN solid tumor and phase 2 JAVELIN Merkel 200 clinical trials -PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. Durvalumab alone and durvalumab plus tremelimumab versus chemotherapy in previously untreated patients with unresectable, locally advanced or metastatic urothelial carcinoma (DANUBE): a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma:
   Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Durvalumab showed long and durable effects after chemoradiotherapy in stage III nonsmall cell lung cancer: results of the PACIFIC study - Uemura - Journal of Thoracic Disease [jtd.amegroups.org]
- 13. filippodemarinis.it [filippodemarinis.it]
- To cite this document: BenchChem. [Avelumab vs. Durvalumab: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b606901#comparing-avelumab-and-durvalumab-in-clinical-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com